Furofurane

Furans, a family of five-membered heterocyclic compounds with a unique aromatic ring structure, find extensive applications across various industries due to their diverse chemical properties. Furofurans, specifically referring to 2H-furan and its derivatives, are characterized by a five-membered ring containing an oxygen atom. These compounds exhibit both electrophilic and nucleophilic characteristics, making them versatile in synthetic reactions.

In the pharmaceutical industry, furofurans serve as valuable intermediates for drug synthesis due to their ability to participate in various functional group transformations. Their aromatic nature facilitates the introduction of diverse substituents, enhancing the pharmacological properties of final products. Additionally, these compounds are utilized in the production of agrochemicals and materials science applications, where their stability and reactivity contribute significantly.

Moreover, furofurans’ unique structure allows for the exploration of new chemical space, making them attractive candidates for developing innovative materials with specific functional requirements. The versatility of furofurans lies not only in their synthetic utility but also in their potential as platform molecules for creating advanced compounds tailored to meet the needs of modern research and development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

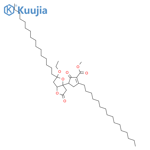

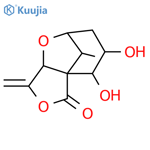

Manzamenone K; 6'-Et ether | 1656311-73-7 | C47H82O7 |

|

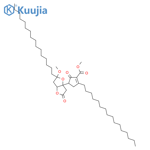

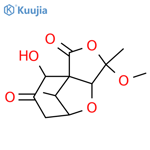

Manzamenone K; 6'-Me ether | 1656311-72-6 | C46H80O7 |

|

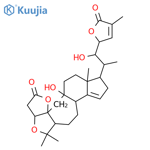

Kadcoccilactone E | 1035129-97-5 | C29H40O7 |

|

Kadcoccilactone G | 1035130-01-8 | C30H42O8 |

|

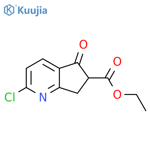

Isomaneonene A; 12-Debromo, 12β-methoxy | 2169790-08-1 | C16H19BrO3 |

|

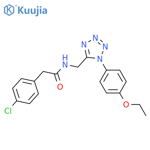

Isomaneonene A; 5,13-Diepimer, 12(or 13)-debromo, 12(or 13)-chloro | 380893-28-7 | C30H32Br2Cl2O4 |

|

Maneonenes; (3E,5R,6R,12Z)-form | 1379607-28-9 | C15H16BrClO2 |

|

Manginoid E; 3'β-Hydroxy | 2151081-71-7 | C17H22O6 |

|

Massarilactone A | 334022-95-6 | C11H14O5 |

|

Massarilactone A; 3,11-Dihydro, 3S-methoxy, 9-ketone | 945405-13-0 | C12H16O6 |

Verwandte Literatur

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

Empfohlene Lieferanten

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

LiquidaMbaric lactone Cas No: 185051-75-6

LiquidaMbaric lactone Cas No: 185051-75-6 -

-

-

-